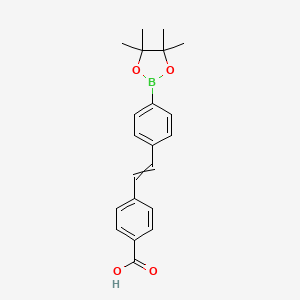
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid is an organic compound that features a boronic ester group and a styryl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid typically involves the following steps:
Formation of the Styryl Intermediate: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Boronic Ester Group: The boronic ester group can be introduced through a Suzuki coupling reaction, where a boronic acid or ester is coupled with a halogenated styryl intermediate in the presence of a palladium catalyst and a base.
Final Functionalization: The benzoic acid moiety can be introduced through various functionalization reactions, such as oxidation of an aldehyde group or hydrolysis of an ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid or further to a borate ester.
Reduction: The styryl group can be reduced to an ethyl group.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Ethyl-substituted benzoic acid derivatives.
Substitution: Various substituted styrylbenzoic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a versatile intermediate for cross-coupling reactions.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronic acids and their derivatives are known to have potential as enzyme inhibitors, particularly for proteases and kinases
Industry
In materials science, compounds with styryl and boronic ester groups can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for (E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzoic acid would depend on its specific application. For example, in cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic partner. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)phenol: Similar structure but with a phenol group instead of a benzoic acid group.
(E)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline: Similar structure but with an aniline group instead of a benzoic acid group.
Properties
Molecular Formula |
C21H23BO4 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C21H23BO4/c1-20(2)21(3,4)26-22(25-20)18-13-9-16(10-14-18)6-5-15-7-11-17(12-8-15)19(23)24/h5-14H,1-4H3,(H,23,24) |
InChI Key |
MRRZKJHCTLMNOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
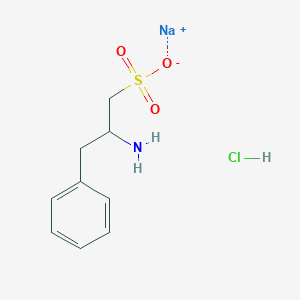
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
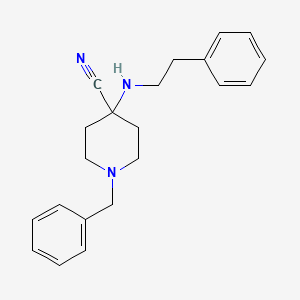
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
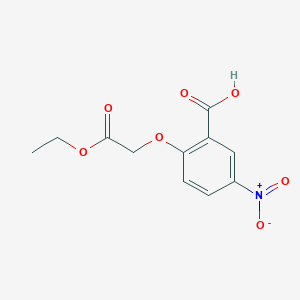
![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)

![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
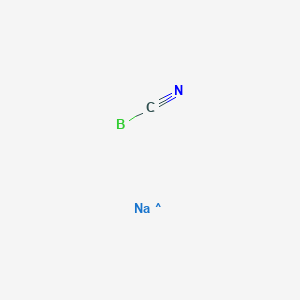
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
